N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 518304-23-9
VCID: VC21508894
InChI: InChI=1S/C22H23NO4S/c1-14-8-11-22(15(2)12-14)28(25,26)23(16(3)24)17-9-10-21-19(13-17)18-6-4-5-7-20(18)27-21/h8-13H,4-7H2,1-3H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C)C
Molecular Formula: C22H23NO4S
Molecular Weight: 397.5g/mol

N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide

CAS No.: 518304-23-9

Cat. No.: VC21508894

Molecular Formula: C22H23NO4S

Molecular Weight: 397.5g/mol

* For research use only. Not for human or veterinary use.

N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide - 518304-23-9

Specification

CAS No. 518304-23-9
Molecular Formula C22H23NO4S
Molecular Weight 397.5g/mol
IUPAC Name N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Standard InChI InChI=1S/C22H23NO4S/c1-14-8-11-22(15(2)12-14)28(25,26)23(16(3)24)17-9-10-21-19(13-17)18-6-4-5-7-20(18)27-21/h8-13H,4-7H2,1-3H3
Standard InChI Key HRYXKBMSXLOLOF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C)C
Canonical SMILES CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C)C

Introduction

1. Introduction to the Compound

N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide is a sulfonamide derivative with potential applications in medicinal chemistry. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests it may have unique interactions with biological targets.

3. Synthesis Pathways

The synthesis of such compounds typically involves:

  • Preparation of the Sulfonamide Moiety: Reacting a sulfonyl chloride derivative (e.g., 2,4-dimethylbenzenesulfonyl chloride) with an amine.

  • Coupling with Dibenzofuran Derivative: Using nucleophilic substitution or amidation reactions to attach the dibenzofuran core.

  • Acetylation Step: Introducing the acetamide group through acetyl chloride or acetic anhydride.

4. Analytical Characterization

To confirm the structure and purity of the compound:

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms.

    • IR Spectroscopy: To identify functional groups (e.g., sulfonamide stretching at ~1350–1150 cm⁻¹).

    • Mass Spectrometry: For molecular weight confirmation.

  • Crystallography: To study molecular geometry and intermolecular interactions.

5. Biological Activity

Sulfonamides are widely studied for their pharmacological properties:

  • Antimicrobial Activity: Testing against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Potential: Evaluating inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Activity: Screening against cancer cell lines to assess cytotoxicity.

6. Molecular Docking Studies

Computational docking can predict how this compound interacts with biological targets:

  • Use software like AutoDock or Schrödinger to simulate binding affinity.

  • Focus on enzymes or receptors relevant to sulfonamide activity (e.g., dihydropteroate synthase for antimicrobial studies).

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